molecular formula C21H18N6O B11091511 6-amino-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11091511
M. Wt: 370.4 g/mol
InChI Key: VAIPTORIYSPZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of indole derivatives, which exhibit diverse biological activities. The indole nucleus is an important heterocyclic system found in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, often with specific odors .

Preparation Methods

The synthetic routes for this compound involve the assembly of its complex structure. While there isn’t a specific method directly associated with this compound, we can explore related reactions. For instance, the Fischer indole synthesis is a common approach to synthesize indole derivatives. for our specific compound, further research would be needed to identify suitable conditions .

Chemical Reactions Analysis

Indole derivatives can undergo various reactions, including electrophilic substitution due to the excess π-electrons delocalization. Common reactions include oxidation, reduction, and substitution. Reagents like Lewis acids, bases, and transition metal catalysts play crucial roles. Major products depend on the substitution pattern and reaction conditions.

Scientific Research Applications

Indole derivatives find applications across different fields:

    Antiviral Activity: Some indole derivatives exhibit antiviral properties.

    Anticancer Potential: Further studies explore their potential in cancer therapy.

    Antioxidant and Anti-inflammatory Effects: Indole derivatives may have protective effects against oxidative stress and inflammation.

    Medicinal Chemistry: Researchers investigate their use as pharmacophores for drug design.

Mechanism of Action

The exact mechanism of action for our compound would require detailed research. indole derivatives often interact with specific molecular targets, affecting cellular pathways. For instance, they might modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can compare our compound’s structure, functional groups, and biological activities with other known indole derivatives.

Remember that this compound’s uniqueness lies in its specific substitution pattern and the combination of indole, pyrrole, and pyrazole moieties. Further exploration in the literature would provide more insights into its distinct features.

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

6-amino-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N6O/c1-11-16(10-23)25-12(2)17(11)19-15(9-22)20(24)28-21-18(19)13(3)26-27(21)14-7-5-4-6-8-14/h4-8,19,25H,24H2,1-3H3

InChI Key

VAIPTORIYSPZBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C)N)C#N)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.